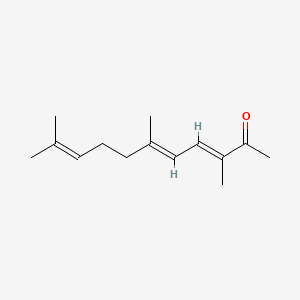

3,5,9-Undecatrien-2-one,3,6,10-trimethyl-

Description

Contextualization within Isoprenoid Chemistry

Isoprenoids, also known as terpenoids, represent one of the most extensive and diverse classes of natural products. google.comnih.gov All isoprenoids are biosynthesized from five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). creative-proteomics.comnih.gov This vast family includes essential molecules such as sterols, carotenoids (including vitamin A), and numerous plant-derived compounds used as pharmaceuticals and fragrances. mdpi.comresearchgate.net

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, commonly known as isomethylpseudoionone, is a synthetic acyclic ketone that is structurally related to natural isoprenoids. It does not typically occur in nature but is a crucial intermediate in the chemical synthesis of valuable isoprenoid-derived compounds. Specifically, it is an analog of pseudoionone (B86502), a key precursor in the industrial production of ionones and, subsequently, vitamin A. mdpi.comperfumerflavorist.comconicet.gov.ar

The synthesis of isomethylpseudoionone is achieved through an aldol (B89426) condensation reaction between citral (B94496) (a C10 terpenoid aldehyde) and methyl ethyl ketone (butanone). google.comgoogle.com This process mirrors the synthesis of pseudoionone, which uses acetone (B3395972) instead of butanone. perfumerflavorist.com The resulting isomethylpseudoionone can then be cyclized in the presence of an acid catalyst to form a mixture of methyl ionone (B8125255) isomers. google.comgoogle.com These methyl ionones are highly valued in the fragrance industry for their characteristic violet and woody scents. This synthetic pathway highlights the compound's role as a bridge between simple starting materials and complex, high-value molecules structurally classified within the broader family of isoprenoids.

Nomenclature and Isomeric Considerations

The precise identification of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- requires a systematic approach to its naming and a thorough understanding of its potential isomeric forms, which arise from the geometric arrangement of substituents around its double bonds.

The compound is known by several names in scientific literature and commercial contexts. The International Union of Pure and Applied Chemistry (IUPAC) name provides a systematic description of its structure, while common synonyms are frequently used for brevity.

| Name Type | Name |

| IUPAC Name | 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- |

| Stereospecific IUPAC Name | (3E,5E)-3,6,10-Trimethyl-3,5,9-undecatrien-2-one chemspider.com |

| Common Synonym | Isomethylpseudoionone studymind.co.uk |

| Common Synonym | Methylisopseudoionone lookchem.com |

| Common Synonym | Pseudo-Isomethyl ionone studymind.co.uk |

| Other Systematic Name | 3,6,10-Trimethylundeca-3,5,9-trien-2-one studymind.co.uk |

This table is interactive and can be sorted by column.

Stereoisomers are molecules that share the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. studymind.co.uk For alkenes like 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, a form of stereoisomerism known as geometric isomerism is possible due to the restricted rotation around the carbon-carbon double bonds. docbrown.infophysicsandmathstutor.com

The structure of this compound contains three double bonds, located at positions 3, 5, and 9. However, geometric isomerism is only possible around the double bonds at the C3 and C5 positions. The double bond at C9 (between C9 and C10) cannot exhibit geometric isomerism because the C10 atom is bonded to two identical methyl groups. For isomerism to occur, each carbon of the double bond must be attached to two different groups. docbrown.info

The configuration of geometric isomers is described using two main systems: cis/trans and E/Z notation. perfumerflavorist.com The cis/trans system can be ambiguous for complex alkenes where there isn't a clear pair of identical or similar groups to compare. semanticscholar.org The E/Z notation, based on the Cahn-Ingold-Prelog (CIP) priority rules, provides a more rigorous and universal method for naming stereoisomers. youtube.comchemguide.co.uk

The E/Z Naming Convention:

Priority Assignment: For each carbon atom in the double bond, the attached groups are assigned a priority (high or low) based on the atomic number of the atoms directly bonded to the carbon. Higher atomic number equals higher priority. chemguide.co.uk

(Z) Isomer: If the two higher-priority groups are on the same side of the double bond, the configuration is designated as (Z), from the German zusammen (together). semanticscholar.org

(E) Isomer: If the two higher-priority groups are on opposite sides of the double bond, the configuration is designated as (E), from the German entgegen (opposite). semanticscholar.org

Applying this to 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, we can determine the possible geometric isomers based on the configurations at the C3=C4 and C5=C6 double bonds.

| Double Bond | Carbon Atom | Attached Groups | Priority |

| C3=C4 | C3 | -C(O)CH₃ (acetyl), -CH₃ (methyl) | Acetyl group is higher priority. |

| C4 | -H (hydrogen), -C₅H... (rest of chain) | The carbon chain is higher priority. | |

| C5=C6 | C5 | -H (hydrogen), -C₄H... (rest of chain) | The carbon chain is higher priority. |

| C6 | -CH₃ (methyl), -C₇H... (rest of chain) | The carbon chain is higher priority. |

This table is interactive and can be sorted by column.

Given the two sites of potential geometric isomerism, four distinct stereoisomers of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- can exist:

(3E, 5E)-3,6,10-trimethyl-3,5,9-undecatrien-2-one

(3E, 5Z)-3,6,10-trimethyl-3,5,9-undecatrien-2-one

(3Z, 5E)-3,6,10-trimethyl-3,5,9-undecatrien-2-one

(3Z, 5Z)-3,6,10-trimethyl-3,5,9-undecatrien-2-one

The specific isomer or mixture of isomers produced during synthesis can be influenced by reaction conditions, such as the choice of catalyst and temperature. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3E,5E)-3,6,10-trimethylundeca-3,5,9-trien-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-11(2)7-6-8-12(3)9-10-13(4)14(5)15/h7,9-10H,6,8H2,1-5H3/b12-9+,13-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMAVUPVLGOONQ-JOWSBRCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CC=C(C)C(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/C=C(\C)/C(=O)C)/C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-41-5 | |

| Record name | 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,10-trimethylundeca-3,5,9-trien-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches

Established Total Synthesis Strategies

The total synthesis of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, also known by synonyms such as methylisopseudoionone and iso-methylpseudoionone, has been achieved through several established routes. These methods often utilize readily available starting materials from the chiral pool, such as citral (B94496), and build the final C14 carbon skeleton through strategic bond formations.

Wittig Reaction Applications and Modified Wittig Reactions

The Wittig reaction stands as a powerful and widely utilized method for the synthesis of alkenes with a defined double bond position, making it a valuable tool for the synthesis of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- and its isomers. oup.comyoutube.comlibretexts.org This reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. wikipedia.orglookchem.com In the context of synthesizing the target compound, this typically involves the reaction of citral (a C10 aldehyde) with a phosphorane derived from a C4 ketone.

A key advantage of the Wittig reaction is its ability to form the carbon-carbon double bond at a specific location, which is particularly useful when dealing with unsymmetrical ketones that could otherwise lead to a mixture of isomers. oup.com For instance, the synthesis of n-methylpseudoionone and isomethylpseudoionone (isomers of the target compound) has been successfully achieved using the Wittig reaction to control the position of the newly formed double bond. oup.com The general approach involves the preparation of a triphenylphosphineacylmethylene ylide, which then reacts with citral to yield the desired undecatrienone. oup.com

The ylide itself is typically prepared from an appropriate α-haloketone and triphenylphosphine (B44618). oup.com The versatility of the Wittig reaction and its various modifications, such as the Horner-Wadsworth-Emmons reaction, allows for fine-tuning of reactivity and stereoselectivity. wikipedia.org

| Reactants for Wittig Synthesis | Product | Reference |

| Citral + Triphenylphosphineacylmethylene | Pseudoionone (B86502) and its homologues | oup.com |

| Aldehyde/Ketone + Phosphorus Ylide | Alkene | wikipedia.orglookchem.com |

Coupling Strategies with Carbon Building Blocks (e.g., C13-C3)

The construction of the C14 backbone of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is a prime example of coupling strategies involving smaller carbon building blocks. A prevalent method is the base-catalyzed aldol (B89426) condensation of citral (a C10 terpenal) with a C4 ketone, specifically methyl ethyl ketone. oup.comorgsyn.org This reaction directly forms the undecatrienone structure.

This C10 + C4 coupling approach is a common strategy in the synthesis of many ionone-type fragrance compounds. oup.com The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or lithium hydroxide, which facilitates the deprotonation of the ketone to form an enolate that then attacks the aldehyde group of citral. orgsyn.org

Multi-Stage Synthetic Pathways

The synthesis of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is inherently a multi-stage process, often beginning with the isolation and purification of starting materials, followed by the key carbon-carbon bond-forming reaction, and concluding with purification of the final product. chemspider.com

A typical multi-stage synthesis via aldol condensation involves:

Preparation of Reactants : Sourcing and purifying citral and methyl ethyl ketone.

Condensation Reaction : Performing the base-catalyzed aldol condensation.

Workup and Purification : Neutralization of the catalyst, removal of unreacted starting materials, and purification of the crude product, often through distillation or chromatography. orgsyn.org

Similarly, a Wittig-based synthesis involves multiple steps:

Preparation of the Phosphonium (B103445) Salt : Reaction of triphenylphosphine with an appropriate alkyl halide.

Formation of the Ylide : Deprotonation of the phosphonium salt using a strong base.

Wittig Reaction : Reaction of the ylide with citral.

Purification : Separation of the desired alkene from triphenylphosphine oxide and other byproducts. libretexts.org

The development of continuous-flow systems has also been explored for multi-step syntheses, offering potential advantages in terms of reaction control and efficiency.

Stereoselective Synthesis and Isomer Control

A significant challenge in the synthesis of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- lies in controlling the stereochemistry of the double bonds to obtain specific isomers. The molecule contains multiple double bonds, each of which can exist in either an (E) or (Z) configuration, leading to a variety of possible stereoisomers.

Control over Double Bond Geometry and Chirality

The stereochemical outcome of the synthesis is highly dependent on the chosen methodology and reaction conditions. In the context of the Wittig reaction, the geometry of the resulting double bond can be influenced by the nature of the ylide. Stabilized ylides generally favor the formation of (E)-alkenes, while non-stabilized ylides often lead to (Z)-alkenes. wikipedia.org Modified Wittig reactions, such as the Schlosser modification, can also be employed to favor the formation of the (E)-alkene. wikipedia.org

The aldol condensation of citral with methyl ethyl ketone can also lead to a mixture of geometric isomers. The ratio of these isomers can be influenced by factors such as the choice of catalyst, solvent, and reaction temperature.

| Synthetic Method | Stereochemical Control Aspect | Reference |

| Wittig Reaction | Ylide stability (stabilized vs. non-stabilized) influences E/Z selectivity. | wikipedia.org |

| Modified Wittig Reactions | Can be used to enhance the formation of a specific isomer (e.g., E-alkene). | wikipedia.org |

| Aldol Condensation | Reaction conditions can affect the ratio of geometric isomers formed. | oup.com |

Challenges in Stereoisomer Separation and Purification

The separation of the various stereoisomers of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- presents a significant synthetic hurdle. It has been noted that the separation of n-methylpseudoionone and isomethylpseudoionone is very difficult. oup.com This difficulty arises from the similar physical properties of the isomers, such as boiling point and polarity, which makes conventional separation techniques like fractional distillation and standard column chromatography challenging. youtube.com

Specialized chromatographic techniques, such as those employing silver nitrate-impregnated silica (B1680970) gel (argentation chromatography), can sometimes be used to separate isomers based on the differential interaction of the silver ions with the π-systems of the double bonds. However, these methods can be costly and may not be suitable for large-scale preparations. The inherent difficulty in separating these isomers underscores the importance of developing highly stereoselective synthetic methods to produce a single, desired isomer. nih.gov

Chemoenzymatic Synthesis and Biocatalysis for Analogous Compounds

The synthesis of structurally complex and stereochemically defined molecules, such as the acyclic trienone 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, presents significant challenges for traditional organic synthesis. Chemoenzymatic approaches, which combine the versatility of chemical synthesis with the high selectivity and efficiency of biocatalysts, offer powerful solutions to overcome these hurdles. nih.gov While specific chemoenzymatic routes to 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- are not extensively documented, the synthesis of analogous acyclic terpenoid ketones and α,β-unsaturated ketones has been a fertile ground for the application of biocatalysis. These analogous compounds share key structural motifs, such as α,β-unsaturated ketone systems and polyene chains, making the enzymatic strategies employed for their synthesis highly relevant.

Enzymatic cascade reactions are particularly powerful in the biosynthesis of complex natural products, including terpenoids. nih.gov These cascades can involve a series of transformations catalyzed by one or more enzymes in a single pot, often proceeding with high stereoselectivity and without the need for the isolation of intermediates. nih.govresearchgate.net The biosynthesis of many terpenoids, for instance, involves intricate carbocation-driven cyclization and rearrangement cascades initiated by terpene synthases from simple acyclic precursors like geranyl diphosphate (B83284) (GDP) and farnesyl diphosphate (FDP). nih.govrsc.org

A key biocatalytic transformation relevant to the synthesis of analogues of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is the asymmetric reduction of the α,β-unsaturated ketone moiety. Ene-reductases (EReds), a class of flavin-dependent enzymes, have been widely employed for the stereoselective reduction of the C=C double bond in enones, yielding chiral ketones. acs.org This approach is particularly valuable for introducing stereocenters with high enantiomeric excess. For example, biocatalytic cascades combining ene-reductases with other enzymes like imine reductases/reductive aminases (IReds/RedAms) have been developed for the conversion of α,β-unsaturated ketones into chiral amines with multiple stereocenters. acs.org

Furthermore, the inherent modularity of biosynthetic pathways, such as those for polyketides, has been exploited in chemoenzymatic strategies. nih.gov Synthetic precursor molecules can be fed to engineered biosynthetic pathways to generate novel "unnatural" natural products. This "precursor-directed biosynthesis" approach allows for the creation of a diverse range of analogues that would be difficult to access through purely chemical means. nih.gov

The following data table provides examples of chemoenzymatic transformations of acyclic and cyclic α,β-unsaturated ketones, which are analogous to the structural features of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-.

Interactive Data Table: Chemoenzymatic Synthesis of Analogous α,β-Unsaturated Ketones

| Substrate | Enzyme/Biocatalyst | Transformation | Product | Key Findings | Reference |

| 3-Methylcyclohex-2-en-1-one | Ene-reductase (ERed) / Imine reductase (IRed) cascade | Reductive amination | Substituted cyclohexylamines | High diastereomeric and enantiomeric ratios (up to >99.8:<0.2) were achieved, demonstrating the potential for creating multiple stereocenters. acs.org | acs.org |

| Various α,β-unsaturated ketones | Ene-reductases (EReds) | Asymmetric alkene reduction | Chiral saturated ketones | The combination with a formate (B1220265) dehydrogenase for NADPH recycling increases the atom economy of the process. acs.org | acs.org |

| Resorcinol derivatives | Acyltransferase | Acylation | Acylated resorcinols | Demonstrates the ability of enzymes to perform specific C-C bond formations in a controlled environment. acs.org | acs.org |

| Synthetic β-ketoacids | EpnF (flavin-dependent enzyme) | Decarboxylation-dehydrogenation-monooxygenation | Novel α,β-epoxyketones | The enzyme exhibits a degree of substrate promiscuity, allowing for the synthesis of various epoxyketone analogues with potent anticancer activity. nih.gov | nih.gov |

Biosynthetic Pathways and Natural Occurrence

Occurrence in Biological Systems

Comprehensive searches of scientific literature did not yield direct evidence of the natural occurrence of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- in the specified biological systems. The following subsections detail the findings for each.

Presence in Plant Volatiles (e.g., Solanum lycopersicum, Ligustrum robustum)

Despite extensive research into the volatile organic compounds of the tomato plant (Solanum lycopersicum), the target compound, 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, has not been identified as a constituent of its volatilome. The cultivated tomato is known to produce a wide array of terpenes, and its genome contains a significant number of terpene synthase (TPS) genes. nih.govoup.com Research has identified a terpene gene cluster on chromosome 8 in S. lycopersicum that is involved in the biosynthesis of both monoterpenes and diterpenes. oup.comnih.govjst.go.jp However, the production of this specific C14-undecatrienone has not been reported.

Similarly, phytochemical investigations of Ligustrum robustum have identified numerous compounds, including phenylethanoid glycosides, iridoid glucosides, and various monoterpenoids, but not 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-. The essential oil of L. robustum has been analyzed and found to contain a variety of other compounds.

Identification in Natural Extracts (e.g., Cork)

Studies on the chemical composition of cork from the cork oak (Quercus suber) have not reported the presence of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-. The extractives of cork are well-characterized and are primarily composed of lipophilic compounds such as triterpenes (e.g., friedelin, betulinic acid), sterols, and fatty acids, as well as a significant phenolic fraction.

Enzymatic Mechanisms and Biosynthetic Precursors

Given the absence of direct observational data for the biosynthesis of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, this section explores the plausible enzymatic mechanisms and precursors based on its chemical structure and established biosynthetic pathways of related compounds. The structure suggests a potential origin from the isoprenoid pathway, possibly as an apocarotenoid.

Isoprenoid Pathway Intermediates and their Derivation

All terpenoids are derived from the fundamental five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.com These are synthesized through the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in plastids. nih.gov The sequential condensation of IPP and DMAPP units leads to the formation of GPP (C10), FPP (C15), and GGPP (C20), the precursors to monoterpenes, sesquiterpenes, and diterpenes, respectively. rsc.org

Carotenoids (C40) are synthesized from the head-to-head condensation of two GGPP molecules. The subsequent oxidative cleavage of these carotenoids by CCDs can yield a wide range of smaller molecules, including apocarotenoids. rsc.orgresearchgate.net It is plausible that 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is a C14 apocarotenoid, formed through the enzymatic cleavage of a C40 carotenoid precursor. This process is known to generate various volatile and non-volatile compounds with important biological functions. nih.gov

Table 1: Key Precursors in the Isoprenoid Pathway

| Precursor | Carbon Number | Description |

|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | C5 | One of the two fundamental building blocks of terpenoids. |

| Dimethylallyl Pyrophosphate (DMAPP) | C5 | Isomer of IPP and the other fundamental building block. |

| Geranyl Pyrophosphate (GPP) | C10 | Precursor to monoterpenes. |

| Farnesyl Pyrophosphate (FPP) | C15 | Precursor to sesquiterpenes. |

| Geranylgeranyl Pyrophosphate (GGPP) | C20 | Precursor to diterpenes and carotenoids. |

Table 2: Relevant Compound Classes and their General Biosynthetic Origin

| Compound Class | General Biosynthetic Origin | Examples of Identified Compounds in Specified Sources |

|---|---|---|

| Monoterpenes | Derived from Geranyl Pyrophosphate (GPP) | Found in Solanum lycopersicum and Ligustrum robustum |

| Diterpenes | Derived from Geranylgeranyl Pyrophosphate (GGPP) | Found in Solanum lycopersicum |

| Triterpenes | Derived from the cyclization of Squalene (a C30 precursor) | Friedelin, Betulinic Acid (found in Cork) |

| Apocarotenoids | Derived from the oxidative cleavage of Carotenoids (C40) | C13- and C14-apocarotenoids are known from various plant species |

Structural Elucidation and Advanced Analytical Characterization

Spectroscopic Techniques for Structural Confirmation and Isomer Differentiation

Spectroscopy is the cornerstone of molecular structure determination, providing a unique fingerprint of a compound based on its interaction with electromagnetic radiation.

Infrared (IR) Spectroscopy Applications

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational energies of different bonds within the molecule. For a compound like 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, the IR spectrum would be expected to show characteristic absorption bands.

A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of an α,β-unsaturated ketone. The presence of carbon-carbon double bonds (C=C) in the triene structure would result in absorption bands in the 1600-1680 cm⁻¹ region. Additionally, the C-H stretching vibrations of the methyl and methylene (B1212753) groups would appear around 2850-3000 cm⁻¹.

To illustrate, the IR spectrum of the related compound pseudoionone (B86502) (6,10-Dimethyl-3,5,9-undecatrien-2-one) displays key absorptions that would be analogous to our target molecule.

| Functional Group | Expected Absorption Range (cm⁻¹) | Illustrative Absorption in Pseudoionone (cm⁻¹) |

| C=O (α,β-unsaturated ketone) | 1650-1700 | ~1675 |

| C=C (alkene) | 1600-1680 | ~1625 |

| C-H (alkane) | 2850-3000 | ~2915, 2965 |

This table presents expected and illustrative IR absorption data for key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy Applications

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the conjugated systems within a molecule. The conjugated trienone system in 3,5,9-undecatrien-2-one, 3,6,10-trimethyl- is expected to give rise to a strong absorption in the UV region. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the presence of substituents. The Woodward-Fieser rules can be used to predict the λmax for such systems. For a conjugated trienone, the λmax is expected to be significantly higher than that of a simple α,β-unsaturated ketone. This technique is particularly useful in differentiating between isomers with varying degrees or geometries of conjugation.

Mass Spectrometry (MS) Techniques, including Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized, and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z). The molecular ion peak (M⁺) in the mass spectrum reveals the molecular weight of the compound. For 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, with a molecular formula of C₁₄H₂₂O, the expected molecular weight is approximately 206.33 g/mol . nih.gov

The fragmentation pattern provides valuable structural information. Characteristic fragment ions would arise from the cleavage of bonds within the molecule. For instance, the loss of a methyl group (CH₃) would result in a fragment at m/z [M-15]⁺. Cleavage at other points in the carbon chain would produce a series of fragment ions that help to piece together the molecule's structure.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is ideal for analyzing complex mixtures, separating individual components before they are introduced into the mass spectrometer for identification. This is particularly crucial for distinguishing between different isomers of 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-.

The mass spectrum of the related compound geranylacetone (B162166) (6,10-Dimethyl-5,9-undecadien-2-one) provides a useful reference for the types of fragments that might be observed.

| Ion | m/z (Illustrative) | Identity |

| [M]⁺ | 194 | Molecular Ion |

| [M-15]⁺ | 179 | Loss of CH₃ |

| [M-43]⁺ | 151 | Loss of CH₃CO |

| [M-58]⁺ | 136 | McLafferty rearrangement |

| [C₅H₈]⁺ | 69 | Isoprene (B109036) fragment |

This table shows illustrative mass spectrometry fragmentation data for a related compound, geranylacetone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ) of a proton signal indicates its electronic environment. For 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, one would expect to see signals for the methyl protons, methylene protons, and vinylic protons. The integration of the peaks reveals the relative number of protons of each type. Spin-spin splitting patterns (e.g., doublets, triplets) provide information about the number of neighboring protons.

¹³C NMR: Carbon-13 NMR provides information about the different types of carbon atoms in the molecule. The number of signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms. The chemical shifts of the carbon signals indicate the type of carbon (e.g., carbonyl, vinylic, aliphatic).

Due to the scarcity of specific NMR data for 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, a detailed spectral analysis is not feasible. However, the general regions for the expected signals can be predicted.

| Proton Type | Expected ¹H Chemical Shift (ppm) | Carbon Type | Expected ¹³C Chemical Shift (ppm) |

| CH₃ (ketone) | ~2.1-2.3 | C=O | ~190-200 |

| CH₃ (on C=C) | ~1.6-2.0 | C=C | ~110-160 |

| CH₂ | ~2.0-2.5 | CH₃ | ~10-30 |

| =CH- | ~5.0-7.0 | CH₂ | ~20-40 |

This table presents the expected chemical shift ranges for the protons and carbons in a molecule with the structure of 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-.

Chromatographic Separation Methods for Isomeric Mixtures and Purity Assessment

Chromatographic techniques are essential for separating the components of a mixture and assessing the purity of a compound.

Gas Chromatography (GC) for Purity and Isomer Ratio Determination

Gas chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. A sample is vaporized and injected into a long, thin column. An inert carrier gas flows through the column and carries the sample with it. The components of the sample interact differently with the stationary phase coating the inside of the column, causing them to travel at different speeds and elute from the column at different times. This separation allows for the determination of the purity of a sample by showing the number and relative amounts of each component.

For a sample of 3,5,9-undecatrien-2-one, 3,6,10-trimethyl-, a single sharp peak in the gas chromatogram would indicate a high degree of purity. The presence of multiple peaks would suggest the presence of impurities or a mixture of isomers. The area under each peak is proportional to the amount of that component in the mixture, allowing for the determination of the isomer ratio. A commercial product of a related compound is noted to have a purity of 90%. epa.gov

Preparative Chromatography for Isomer Isolation

Due to the presence of multiple double bonds and a chiral center, 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- can exist as a complex mixture of stereoisomers and geometric isomers. The isolation of these individual isomers is paramount for the accurate determination of their specific physicochemical and biological properties. Preparative chromatography is the method of choice for this purpose, allowing for the separation of milligrams to grams of pure isomers from a crude mixture.

Various preparative chromatographic techniques can be employed, with the selection of the stationary and mobile phases being critical for achieving optimal separation. For terpenoid ketones, which are of intermediate polarity, both normal-phase and reversed-phase chromatography, as well as specialized techniques like silver nitrate (B79036) chromatography, have proven effective.

Normal-Phase Chromatography:

In normal-phase chromatography, a polar stationary phase, such as silica (B1680970) gel, is used with a non-polar mobile phase. The separation is based on the differential adsorption of the isomers to the stationary phase. Isomers with more exposed polar functional groups will interact more strongly with the silica and thus elute later. A common approach involves using a gradient of ethyl acetate (B1210297) in hexane (B92381) to gradually increase the polarity of the mobile phase, thereby eluting the isomers in order of increasing polarity.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

Preparative RP-HPLC is a powerful technique for the fine separation of closely related isomers. springernature.comnih.gov It utilizes a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. nih.gov In this mode, more non-polar isomers are retained longer on the column. The high efficiency of HPLC columns allows for the separation of isomers with very subtle structural differences.

Silver Nitrate Chromatography:

A specialized technique particularly useful for separating compounds based on the number and geometry of double bonds is silver nitrate chromatography. Silica gel is impregnated with silver nitrate, which forms weak, reversible complexes with the π-electrons of the double bonds. The strength of this interaction depends on the steric accessibility of the double bonds. Consequently, isomers with more exposed or strained double bonds will be retained more strongly, allowing for their separation from other isomers. This method has been successfully used for the separation of terpenoid isomers. jfda-online.com

A hypothetical preparative HPLC separation for the isomers of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is detailed in the table below.

Table 1: Illustrative Preparative HPLC Parameters for Isomer Isolation

| Parameter | Value |

| Instrument | Preparative High-Performance Liquid Chromatography System |

| Column | C18 Reversed-Phase Column (e.g., 250 mm x 20 mm, 5 µm particle size) |

| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v) |

| Flow Rate | 15 mL/min |

| Detection | UV at 254 nm |

| Sample Load | 100 mg of crude isomeric mixture dissolved in mobile phase |

| Outcome | Separation into fractions enriched in specific isomers |

The collected fractions would then be analyzed by analytical HPLC or GC-MS to confirm the purity of the isolated isomers.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is then used to calculate the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For a pure sample of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, the theoretical elemental composition can be calculated from its molecular formula, C₁₄H₂₂O. nih.govnist.gov

The molecular formula indicates that the molecule is composed of 14 carbon atoms, 22 hydrogen atoms, and 1 oxygen atom. The molecular weight is approximately 206.32 g/mol . nih.govnist.gov

Theoretical Composition:

The theoretical elemental percentages are calculated as follows:

Carbon (C): (14 * 12.011) / 206.32 * 100% = 81.48%

Hydrogen (H): (22 * 1.008) / 206.32 * 100% = 10.74%

Oxygen (O): (1 * 15.999) / 206.32 * 100% = 7.78%

Experimental Analysis:

In a typical experimental procedure, a small, precisely weighed sample of the purified compound is subjected to combustion analysis. The sample is burned in a stream of oxygen, and the resulting combustion products (carbon dioxide and water) are collected and measured. The amount of oxygen is often determined by difference.

The experimentally determined mass percentages are then compared with the theoretical values. A close agreement between the experimental and theoretical data provides strong evidence for the proposed molecular formula.

Table 2: Comparison of Theoretical and Hypothetical Experimental Elemental Analysis Data

| Element | Theoretical Percentage (%) | Hypothetical Experimental Percentage (%) |

| Carbon (C) | 81.48 | 81.45 |

| Hydrogen (H) | 10.74 | 10.78 |

| Oxygen (O) | 7.78 | 7.77 |

The close correlation between the hypothetical experimental values and the theoretical percentages would serve to confirm the empirical formula of the compound as C₁₄H₂₂O. This, in conjunction with the molecular weight determined by mass spectrometry, validates the molecular formula.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or Hartree-Fock (HF) methods, are used to predict the electronic structure and properties of molecules. These calculations can determine optimized molecular geometries, vibrational frequencies (correlating to IR spectra), and electronic properties like HOMO-LUMO energy gaps, which are crucial for understanding chemical reactivity. earthlinepublishers.com DFT, in particular, has become a powerful tool for identifying geometric isomers and elucidating structures in solution for complex polyene-containing compounds. mdpi.com

Despite the utility of these methods, a thorough literature search found no published studies presenting specific quantum chemical data for 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-. Consequently, data tables for its calculated geometric parameters (bond lengths, angles), electronic properties, or predicted spectra could not be compiled.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For a flexible molecule such as an acyclic terpenoid, MD simulations could provide valuable information on its conformational landscape, preferred shapes in different environments, and interactions with other molecules like solvents or biological receptors.

The scientific literature does not appear to contain specific MD simulation studies for 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-. Research in this area would be necessary to understand its dynamic behavior, stability of different conformers, and potential binding modes, but no such findings have been published.

Continuum Solvation Models (e.g., COSMO, PCM, AMSOL, COSMO-RS) for Mechanistic Insights

Continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are computational techniques used to account for the effects of a solvent on a solute molecule. researchgate.net These models are essential for accurately predicting reaction energetics, stability, and spectroscopic properties in solution, as they simulate the bulk electrostatic effect of the solvent environment. researchgate.net

No specific applications of PCM, COSMO, AMSOL, or COSMO-RS models to analyze the mechanistic or thermodynamic properties of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- were found in the reviewed literature. Such studies would be instrumental in understanding its reactivity and stability in various solvent systems, but this remains an uninvestigated area.

Ecological and Biological Roles Non Human Clinical Focus

Contribution to Organoleptic Profiles (e.g., Flavor, Aroma) in Natural Products

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-, also known under synonyms such as methylisopseudoionone, is a derivative of ionone (B8125255), a class of aroma compounds renowned for their characteristic floral and woody scents. Ionones are significant components of the essential oils of many plants, most notably rose oil, and are extensively utilized in the perfumery industry. As a derivative, 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- contributes to the complex fragrance profiles in which it is found.

Despite its use in fragrance applications, its direct organoleptic profile is not extensively detailed in publicly available literature. However, its structural similarity to pseudoionone (B86502), a key intermediate in the synthesis of ionones, suggests it possesses a comparable, albeit distinct, aroma. It is important to note that the use of this specific compound as a fragrance ingredient is restricted, indicating a need for careful consideration in its application. nih.govscribd.com

Inter-species Chemical Communication and Signaling Mechanisms

The role of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- in inter-species chemical communication, such as acting as a pheromone, kairomone, or allomone, is not well-documented in current scientific literature. While many isoprenoids, particularly sesquiterpenes, are known to mediate interactions between organisms, specific evidence linking this compound to such signaling mechanisms is scarce.

Plants produce a vast array of volatile organic compounds (VOCs) that can attract pollinators, deter herbivores, or signal to neighboring plants. nih.gov Sesquiterpenes are a major class of these VOCs and are known to be involved in plant defense and communication. mdpi.com For instance, some plants release specific sesquiterpenes upon herbivore attack to attract natural enemies of the pest. gerli.com Given that 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is a sesquiterpenoid, it is plausible that it could play a role in such ecological interactions; however, dedicated research is required to confirm this hypothesis.

Broader Biological and Chemical Process Involvement as Isoprenoids

3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- belongs to the large and diverse class of natural products known as isoprenoids or terpenoids. These compounds are all biosynthetically derived from a common five-carbon precursor, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). nih.gov The assembly of these C5 units leads to the formation of hemiterpenes (C5), monoterpenes (C10), sesquiterpenes (C15), diterpenes (C20), and so on. mdpi.com

As a C14 compound with a trimethylated undecatriene skeleton, 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- is classified as a sesquiterpenoid derivative. Sesquiterpenes are synthesized from farnesyl pyrophosphate (FPP), a C15 intermediate formed by the condensation of three IPP units. mdpi.com The biosynthesis of isoprenoids occurs through two primary pathways: the mevalonate (B85504) (MVA) pathway, which is active in the cytoplasm of plants, animals, and fungi, and the methylerythritol 4-phosphate (MEP) pathway, which operates in the plastids of plants and in many bacteria. mdpi.com

The biosynthesis of pseudoionone, a closely related compound, has been achieved in engineered Escherichia coli through the cleavage of lycopene, a carotenoid, by a carotenoid cleavage dioxygenase. nih.gov This suggests a potential biosynthetic route for 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- from the degradation of larger isoprenoids.

Q & A

Q. What experimental methods are recommended for determining the purity of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl-?

To assess purity, gas chromatography (GC) coupled with mass spectrometry (MS) is a standard approach. For residual solvents or by-products, use a polar capillary column (e.g., SE-30) with temperature programming (e.g., 100–300°C). Compare retention indices (e.g., 1256–1279 for non-polar columns) against reference standards . High-performance liquid chromatography (HPLC) with UV detection is also suitable if the compound exhibits chromophores. Ensure sample preparation includes dilution in non-polar solvents (e.g., ether) to avoid degradation .

Q. How can researchers confirm the structural identity of this compound using spectroscopic techniques?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical. Analyze - and -NMR spectra for characteristic signals:

- Olefinic protons (δ 5.0–6.0 ppm for conjugated trienes).

- Methyl groups (δ 0.8–1.5 ppm) attached to carbonyl or unsaturated carbons.

- Carbonyl resonance (δ 190–210 ppm in -NMR). Cross-validate with IR spectroscopy for C=O stretching (~1700 cm) and MS for molecular ion peaks (e.g., m/z 192.30 for CHO) .

Q. What solvents are optimal for dissolving 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- in experimental settings?

The compound is soluble in non-polar solvents (e.g., diethyl ether, hexane) due to its lipophilic triene and methyl substituents. For polar reaction conditions, use dichloromethane or tetrahydrofuran (THF) with controlled temperature to prevent cyclization by-products .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data arising from stereoisomerism or cyclized by-products?

Employ computational chemistry tools (e.g., density functional theory, DFT) to model potential stereoisomers or cyclized derivatives. Compare calculated -NMR chemical shifts with experimental data. For by-product analysis, use preparative GC or HPLC to isolate impurities, followed by 2D NMR (e.g., COSY, HSQC) for structural assignment .

Q. What strategies minimize by-product formation during synthesis of this compound?

Optimize reaction conditions to suppress cyclization:

Q. How can computational methods predict the reactivity of 3,5,9-Undecatrien-2-one, 3,6,10-trimethyl- in novel reactions?

Leverage cheminformatics platforms (e.g., Chematica) to map reaction pathways within the organic chemistry network. Input SMILES notation (e.g., CC(C)=CC/C=C(C)/CC/C=C(C)/C(C)=O) to simulate Diels-Alder or Michael addition reactions. Validate predictions with small-scale experiments using in situ FTIR monitoring .

Methodological Tables

Table 1. Key Analytical Parameters for GC-MS Analysis

| Column Type | Stationary Phase | Temperature Range (°C) | Retention Index (I) |

|---|---|---|---|

| Capillary | SE-30 | 100–300 | 1256–1279 |

| Packed | Apiezon L | 150–250 | 1265–1285 |

Table 2. Computational Modeling Parameters for Reactivity Prediction

| Software | Input Data | Output Prediction | Validation Method |

|---|---|---|---|

| Chematica | SMILES string | One-pot reaction pathways | FTIR kinetics |

| Gaussian (DFT) | Optimized geometry | NMR chemical shifts | 2D NMR correlation |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.